molecular formula C23H29N3O B2510250 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922114-80-5

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2510250
CAS RN: 922114-80-5
M. Wt: 363.505
InChI Key: QQYBGYMJGKCDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP or N-(2-(1-methyl-5-indolyl)-2-(1-pyrrolidinyl)ethyl)-4-methylbenzamide, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MIPEP is a selective agonist for the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and body weight.

Scientific Research Applications

1. Receptor Antagonist Research

One significant application of derivatives similar to 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is in the development of receptor antagonists. For instance, Zhou et al. (2012) synthesized a class of compounds related to this chemical that acted as potent histamine-3 (H3) receptor antagonists, showing promise in neuropharmacology (Zhou et al., 2012).

2. Analytical Chemistry

In analytical chemistry, related compounds are used in methods like capillary electrophoresis. A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, which included a compound analogous to this compound (Ye et al., 2012).

3. Neurodegenerative Disease Research

Compounds structurally similar to this compound have been studied for their potential in treating neurodegenerative diseases. Jiang et al. (2019) designed and synthesized selective butyrylcholinesterase inhibitors that showed anti-Aβ aggregation activity, a feature potentially beneficial in Alzheimer's disease therapy (Jiang et al., 2019).

4. Antimicrobial Research

The structural relatives of this compound are also explored for antimicrobial properties. Shah et al. (2019) synthesized pyrimidone derivatives with antimicrobial activities, indicating the potential use of similar compounds in combating bacterial infections (Shah et al., 2019).

5. Anticancer Research

Raffa et al. (2019) synthesized novel benzamides bearing pyrazole or indazole nucleus and evaluated their antiproliferative activity against cancer cells. These compounds have structural similarities to this compound, indicating its potential use in anticancer research (Raffa et al., 2019).

6. Anti-Fatigue Research

In the context of physical performance, Wu et al. (2014) investigated benzamide derivatives for their anti-fatigue effects in mice, showcasing the potential application of similar compounds in enhancing physical endurance (Wu et al., 2014).

properties

IUPAC Name

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-17-5-7-18(8-6-17)23(27)24-16-22(26-12-3-4-13-26)19-9-10-21-20(15-19)11-14-25(21)2/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYBGYMJGKCDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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